Bioisosteric Replacement of Benzene in Sonidegib Alters Metabolic Stability in Human Liver Microsomes
Incorporation of the spiro[3.3]heptane core as a saturated benzene bioisostere into the anticancer drug sonidegib resulted in quantifiable changes in intrinsic clearance (CLint) measured in human liver microsomes. Parent sonidegib (meta-benzene-containing) exhibited CLint = 18 μL min⁻¹ mg⁻¹, whereas the trans-spiro[3.3]heptane analog (trans-76) showed CLint = 36 μL min⁻¹ mg⁻¹, and the cis-spiro[3.3]heptane analog (cis-76) exhibited a substantially higher CLint = 156 μL min⁻¹ mg⁻¹ [1]. This stereochemistry-dependent metabolic liability demonstrates that the spiro[3.3]heptane scaffold is not a silent metabolic replacement for benzene and requires careful stereochemical consideration during analog design and procurement.
| Evidence Dimension | Human liver microsome intrinsic clearance (CLint) |
|---|---|
| Target Compound Data | trans-76: CLint = 36 μL min⁻¹ mg⁻¹; cis-76: CLint = 156 μL min⁻¹ mg⁻¹ |
| Comparator Or Baseline | Sonidegib (meta-benzene-containing parent): CLint = 18 μL min⁻¹ mg⁻¹ |
| Quantified Difference | trans-76: 2.0× increase; cis-76: 8.7× increase in CLint relative to sonidegib |
| Conditions | Human liver microsome stability assay (in vitro) |
Why This Matters
Selection of stereoisomer directly impacts metabolic stability in human liver preparations, with trans-configuration conferring only a 2-fold penalty while cis-configuration induces an 8.7-fold increase in clearance—critical for predicting in vivo half-life.
- [1] Prysiazhniuk K, Datsenko O, Polishchuk O, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl. 2024;63(5):e202316557. View Source
